AZD3147

mTOR signaling cancer cell biology kinase inhibition

Researchers requiring complete mTOR pathway suppression often face confounding off-target effects from less selective inhibitors. AZD3147 solves this with >600-fold selectivity over PI3Kα, enabling clean dissection of mTORC1/2-dependent phenotypes without PI3K interference. • Sub-nanomolar potency: IC50 of 0.88 nM in Kelly neuroblastoma cells, ensuring complete target engagement at low concentrations. • Orally bioavailable (61% F in mice) with 89% TGI in HT-29 xenografts - ideal for chronic in vivo dosing without IP/IV burden. • ATP-competitive dual mTORC1/2 inhibition eliminates feedback AKT activation seen with rapalogs.

Molecular Formula C24H31N5O4S2
Molecular Weight 517.7 g/mol
Cat. No. B1666214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3147
Synonyms1-(4-(4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea
AZD3147
Molecular FormulaC24H31N5O4S2
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
InChIInChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1
InChIKeyJWGVUDPAMQEIJU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD3147: A Potent, Orally Bioavailable Dual mTORC1/2 Inhibitor for Cancer Research


AZD3147 is an orally bioavailable, ATP-competitive dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2), discovered through a high-throughput screening and optimization campaign at AstraZeneca [1]. It belongs to the class of ATP-competitive mTOR kinase inhibitors (TORKi), distinguished from allosteric rapalogs by its capacity to target both mTOR complexes. The compound demonstrates favorable physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate [1].

Why Generic mTOR Inhibitors Cannot Replace AZD3147 in Your Research


Generic substitution among mTOR inhibitors is not scientifically sound due to substantial differences in mechanism (allosteric vs. ATP-competitive), selectivity profiles over the PI3K family, and pharmacokinetic behavior. For instance, while rapamycin and its analogs (rapalogs) allosterically inhibit only mTORC1, they fail to block mTORC2, leading to incomplete pathway suppression and potential feedback activation of AKT [1]. Conversely, ATP-competitive inhibitors like AZD3147, AZD8055, PP242, and Torin-2 inhibit both mTORC1 and mTORC2, but exhibit vast differences in potency (sub-nanomolar to micromolar IC50 values) and selectivity over PI3K isoforms [2][3]. Therefore, experimental outcomes—including biomarker modulation, efficacy in specific cell lines, and in vivo tolerability—are highly compound-specific, making direct substitution impossible without re-optimization of the entire experimental system [4].

Quantitative Differentiation of AZD3147 Against Key Comparators: Evidence for Scientific Selection


Potency Against mTOR Complexes: AZD3147 vs. PP242 and Rapamycin

AZD3147 exhibits exceptionally high potency for mTOR kinase, with an IC50 of 1.5 nM [1]. In a direct head-to-head comparison in neuroblastoma cell line Kelly, AZD3147 inhibited cell viability with an IC50 of 0.88 nM, which is significantly more potent than PP242 (191.5 nM) and rapamycin (27.21 µM) under identical conditions [2].

mTOR signaling cancer cell biology kinase inhibition

Selectivity Profile for mTOR over PI3K Family: AZD3147 vs. AZD8055

AZD3147 demonstrates high selectivity for mTOR over class I PI3K isoforms. In enzyme assays, the IC50 for mTOR is 1.5 nM, whereas IC50 values for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are 912 nM, 5495 nM, 9333 nM, and 6310 nM, respectively . The selectivity window ranges from >600-fold for PI3Kα to >6,200-fold for PI3Kδ. In contrast, AZD8055, a closely related AstraZeneca TORKi, exhibits an mTOR IC50 of 0.8 nM but lower selectivity over PI3Kα (IC50 ≈ 1.51 nM) .

kinase selectivity PI3K/mTOR pathway off-target profiling

In Vivo Pharmacokinetics: AZD3147 Oral Bioavailability and Cross-Species Profile

AZD3147 exhibits favorable oral bioavailability and pharmacokinetic properties across species, supporting its use as an in vivo tool compound. In mice, it demonstrates 61% oral bioavailability (F%), a clearance (CL) of 78 mL/min/kg, and a half-life (t1/2) of 0.9 hours. In dogs, bioavailability improves to 73%, with reduced clearance (16 mL/min/kg) and extended half-life (1.9 hours) [1].

preclinical pharmacokinetics oral bioavailability in vivo pharmacology

In Vivo Antitumor Efficacy: AZD3147 vs. BKM120 (Pan-PI3K Inhibitor) in Colorectal Xenograft

In HT-29 colorectal cancer xenograft models, oral administration of AZD3147 at 10 mg/kg/day for 21 days achieved 89% tumor growth inhibition (TGI). This efficacy was superior to that of the pan-PI3K inhibitor BKM120, which achieved 62% TGI at a higher dose of 60 mg/kg . Importantly, AZD3147 treatment was not associated with significant body weight loss, indicating a favorable tolerability profile at the efficacious dose .

colorectal cancer tumor xenograft in vivo efficacy

Physicochemical Optimization for Enhanced Developability: A Differentiated Design Rationale

AZD3147 was selected from a series of urea-containing morpholinopyrimidines specifically optimized for improved aqueous solubility and metabolic stability in human hepatocyte incubations [1]. The discovery campaign employed composite parameters including Lipophilic Ligand Efficiency (LLE) and pIC50-pSolubility to drive optimization beyond potency alone, a metric not typically prioritized for early-generation TORKi like PP242 [1][2].

medicinal chemistry drug design physicochemical properties

Optimal Research Applications for AZD3147 Based on Evidence-Driven Differentiation


Investigation of mTORC1/2-Dependent Signaling in Highly Sensitive Cell Lines

AZD3147 is ideally suited for mechanistic studies in cell lines with high sensitivity to mTOR inhibition, such as the Kelly neuroblastoma cell line, where it exhibits an IC50 of 0.88 nM [1]. Its exceptional potency enables complete mTORC1/2 pathway suppression at low nanomolar concentrations, minimizing the risk of off-target effects associated with higher concentrations of less potent inhibitors like PP242 or rapamycin [1]. This makes it a superior tool for dissecting mTOR-specific signaling events, including feedback activation of AKT, in cellular models of cancer.

Oral In Vivo Efficacy Studies in Mouse Tumor Xenograft Models

The favorable oral bioavailability (61% in mice) and in vivo efficacy of AZD3147 make it a preferred choice for chronic dosing studies in rodent xenograft models [2]. The compound has demonstrated robust tumor growth inhibition (89% TGI) in HT-29 colorectal cancer xenografts at well-tolerated doses . This reduces the technical burden and animal stress associated with intraperitoneal or intravenous administration, while providing a clean pharmacological profile for assessing mTOR inhibition in vivo.

Selective mTOR Pathway Probing to Exclude PI3K-Mediated Confounding Effects

For researchers seeking to isolate mTOR-specific biology from broader PI3K pathway effects, AZD3147's high selectivity over PI3K isoforms (>600-fold for PI3Kα) provides a clear advantage over less selective TORKi like AZD8055 . In experiments where co-inhibition of PI3K could confound interpretation—such as studies on insulin signaling, immune cell function, or specific cancer contexts—AZD3147 serves as a cleaner, more selective pharmacological probe to interrogate mTORC1/2-dependent phenotypes.

Comparative Analysis of ATP-Competitive vs. Allosteric mTOR Inhibition

AZD3147 serves as an optimal representative of the ATP-competitive TORKi class in head-to-head studies against allosteric inhibitors like rapamycin. Its dual inhibition of both mTORC1 and mTORC2 directly contrasts with the mTORC1-only inhibition of rapalogs, allowing researchers to definitively attribute phenotypic differences to mTORC2 blockade [1]. This is particularly valuable in studies where rapamycin fails to fully suppress mTORC1 substrates like 4E-BP1 or induces feedback AKT activation [3].

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